molecular formula C10H8FN3O2 B2452116 alpha-Azido-4-fluorobenzeneacrylic acid methyl ester CAS No. 136818-42-3

alpha-Azido-4-fluorobenzeneacrylic acid methyl ester

Cat. No.: B2452116
CAS No.: 136818-42-3
M. Wt: 221.191
InChI Key: WPULPDIWLBMXAN-UHFFFAOYSA-N
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Description

Alpha-Azido-4-fluorobenzeneacrylic acid methyl ester is a chemical compound with the molecular formula C10H8FN3O2 It is known for its unique structure, which includes an azido group, a fluorine atom, and an acrylic acid methyl ester moiety

Preparation Methods

The synthesis of alpha-Azido-4-fluorobenzeneacrylic acid methyl ester typically involves multiple steps. One common synthetic route starts with the preparation of 4-fluorobenzeneacrylic acid, which is then esterified to form the methyl ester. The azido group is introduced through a nucleophilic substitution reaction using sodium azide. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Alpha-Azido-4-fluorobenzeneacrylic acid methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azido group is highly reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which forms triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common reagents used in these reactions include sodium azide, copper catalysts for cycloaddition, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-Azido-4-fluorobenzeneacrylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Azido-4-fluorobenzeneacrylic acid methyl ester involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions to form stable triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the compounds formed from the reactions.

Comparison with Similar Compounds

Alpha-Azido-4-fluorobenzeneacrylic acid methyl ester can be compared to other azido-containing compounds, such as:

    Alpha-Azido-4-fluorobenzeneacrylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    Alpha-Azido-4-chlorobenzeneacrylic acid methyl ester: Similar structure but with a chlorine atom instead of a fluorine atom.

    Alpha-Azido-4-fluorobenzenepropionic acid methyl ester: Similar structure but with a propionic acid moiety instead of an acrylic acid moiety.

Properties

IUPAC Name

methyl (Z)-2-azido-3-(4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-16-10(15)9(13-14-12)6-7-2-4-8(11)5-3-7/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPULPDIWLBMXAN-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)F)/N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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